3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol
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Overview
Description
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is a chemical compound with a unique structure that includes a phenol group substituted with a methyl group and a trimethylcyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3-methylphenol: A simpler compound with a similar phenol structure but lacking the cyclopentyl group.
5-methyl-2-(1-methylethyl)phenol: Another phenol derivative with different substituents on the aromatic ring.
Uniqueness
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is unique due to the presence of the trimethylcyclopentyl group, which imparts specific steric and electronic properties.
Properties
CAS No. |
651769-75-4 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol |
InChI |
InChI=1S/C15H22O/c1-11-8-12(10-13(16)9-11)15(4)7-5-6-14(15,2)3/h8-10,16H,5-7H2,1-4H3/t15-/m1/s1 |
InChI Key |
QJDMTYBHCOWYOF-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O)[C@]2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2(CCCC2(C)C)C |
Origin of Product |
United States |
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